molecular formula C12H16N2 B1285883 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 939760-04-0

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1285883
CAS No.: 939760-04-0
M. Wt: 188.27 g/mol
InChI Key: HGXGFCJGLXEFMB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound with a complex structure that includes a cyclopropylmethyl group attached to a tetrahydroquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylpiperazine: Another compound with a cyclopropylmethyl group, but with a different core structure.

    Cyclopropylmethylbenzene: A simpler compound with a cyclopropylmethyl group attached to a benzene ring.

Uniqueness

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its tetrahydroquinoxaline core, which imparts specific chemical and biological properties not found in simpler cyclopropylmethyl compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-(cyclopropylmethyl)-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-12-11(3-1)13-7-8-14(12)9-10-5-6-10/h1-4,10,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXGFCJGLXEFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585731
Record name 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939760-04-0
Record name 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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